molecular formula C19H17N2O7- B12680186 alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate CAS No. 93963-19-0

alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate

Cat. No.: B12680186
CAS No.: 93963-19-0
M. Wt: 385.3 g/mol
InChI Key: KTTNTFLVZUIAQM-IBGZPJMESA-M
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Description

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carboxybenzoyl group, a nitro group, and a phenylalanine derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include carboxylic acids, amines, and nitro compounds. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carboxybenzoyl group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the carboxybenzoyl group can produce a corresponding alcohol.

Scientific Research Applications

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-D-alaninate: A stereoisomer with similar chemical properties but different biological activity.

    Beta-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate: A structural isomer with variations in the position of functional groups.

    Alpha-Ethyl N-(2-carboxybenzoyl)-4-amino-3-phenyl-L-alaninate: A derivative with an amino group instead of a nitro group.

Uniqueness

Alpha-Ethyl N-(2-carboxybenzoyl)-4-nitro-3-phenyl-L-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

CAS No.

93963-19-0

Molecular Formula

C19H17N2O7-

Molecular Weight

385.3 g/mol

IUPAC Name

(2S)-2-[(2-carboxybenzoyl)amino]-2-[(4-nitrophenyl)methyl]butanoate

InChI

InChI=1S/C19H18N2O7/c1-2-19(18(25)26,11-12-7-9-13(10-8-12)21(27)28)20-16(22)14-5-3-4-6-15(14)17(23)24/h3-10H,2,11H2,1H3,(H,20,22)(H,23,24)(H,25,26)/p-1/t19-/m0/s1

InChI Key

KTTNTFLVZUIAQM-IBGZPJMESA-M

Isomeric SMILES

CC[C@](CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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